![molecular formula C26H20O9 B2445498 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 859660-71-2](/img/structure/B2445498.png)
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C26H20O9 and its molecular weight is 476.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of benzodioxole derivatives, including this compound, typically involves multi-step reactions starting from basic benzodioxole and methoxyphenyl precursors. These reactions often utilize various coupling agents and solvents to facilitate the formation of the desired structure.
Anticancer Properties
Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer activity. In a study evaluating various benzodioxole derivatives against different cancer cell lines, it was found that certain derivatives demonstrated cytotoxic effects with IC50 values as low as 1.54 µM for HCT116 cells and 4.52 µM for MCF7 cells . The mechanism of action often involves the inhibition of cell cycle progression and induction of apoptosis.
Table 1: Cytotoxicity of Benzodioxole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2a | HepG2 | 2.38 | EGFR inhibition |
2b | HCT116 | 1.54 | Apoptosis via mitochondrial pathway |
Doxorubicin | HepG2 | 7.46 | DNA intercalation |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay. The results indicated that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
Study on Hepatocellular Carcinoma
In a focused study on hepatocellular carcinoma (HCC), compound 2a was shown to significantly reduce cell viability in Hep3B cells compared to controls. Flow cytometry analysis revealed that treatment with compound 2a led to a notable decrease in the G1 phase population and an increase in cells arrested in the G2-M phase . This suggests that compound 2a may interfere with cell cycle regulation in HCC cells.
Comparative Analysis with Standard Treatments
A comparative analysis with standard anticancer drugs like doxorubicin highlighted that compounds derived from benzodioxole exhibited comparable or superior efficacy against specific cancer cell lines while demonstrating lower cytotoxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds related to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran exhibit significant cytotoxic effects on various cancer cell lines.
Cytotoxicity Data
The following table summarizes the cytotoxicity data against selected cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
Compound A | HepG2 | 2.38 | 7.46 |
Compound B | HCT116 | 1.54 | 8.29 |
Compound C | MCF7 | 4.52 | 4.56 |
These results indicate that the synthesized derivatives exhibit lower IC50 values than standard drugs like doxorubicin, suggesting potent antitumor activity .
Antibacterial Properties
In addition to anticancer properties, certain derivatives of this compound have demonstrated antibacterial activity. For instance, compounds featuring similar structural motifs have shown inhibitory activity against Mur ligases, which are essential for bacterial cell wall synthesis. This activity suggests potential applications in developing new antibacterial agents .
GSK-3β Inhibition
Another area of research involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). This kinase is a target for various diseases including Alzheimer's disease and diabetes. Compounds derived from (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have been identified as potential GSK-3β inhibitors through virtual screening methods .
Synthesis and Structural Variations
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives typically involves reactions between benzo[d][1,3]dioxole derivatives and appropriate carbonyl compounds under specific conditions. Various synthetic routes have been explored to optimize yield and purity .
Eigenschaften
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-29-22-10-15(11-23(30-2)25(22)31-3)26(28)34-16-5-6-17-19(12-16)35-21(24(17)27)9-14-4-7-18-20(8-14)33-13-32-18/h4-12H,13H2,1-3H3/b21-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVXOGRLTUGED-NKVSQWTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.